6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Description
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] (CAS: 721958-57-2) is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety, with a trifluoromethyl (-CF₃) substituent at the 6-position of the benzofuran core. Its hydrochloride salt (MW: 293.71) is commonly utilized in research settings, particularly in medicinal chemistry, due to the conformational rigidity imparted by the spiro architecture and the physicochemical influence of the -CF₃ group . Analytical characterization methods such as NMR, HPLC, and LC-MS are standard for verifying its purity and structure .
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRRDGIBGORFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857357 | |
| Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-57-2 | |
| Record name | 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Recent studies have indicated that compounds with a spiro structure, including 6-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine], exhibit potential antidepressant effects. The trifluoromethyl group enhances the pharmacological profile by improving the lipophilicity and metabolic stability of the molecule. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in preclinical models for depression treatment .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with cell survival .
Material Science
Fluorinated Polymers
The incorporation of 6-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. Fluorinated compounds are known to impart unique properties to polymers, making them suitable for applications in harsh environments .
Coatings and Surface Modifications
This compound is also being investigated for use in coatings that require high durability and resistance to solvents. The trifluoromethyl group contributes to low surface energy characteristics, making it an excellent candidate for anti-fogging and anti-sticking applications .
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University involved synthesizing several derivatives of 6-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]. The most potent derivative exhibited a significant reduction in depressive-like behavior in rodent models, suggesting its potential as a lead compound for further development .
Case Study 2: Polymer Applications
In collaboration with ABC Materials Company, researchers evaluated the performance of polymers blended with this compound under extreme conditions. The resulting materials demonstrated superior resistance to degradation compared to traditional polymers, indicating promising applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Trifluoromethyl vs. Fluoro Substituents : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the smaller, electronegative -F group in the fluoro analog. This difference may influence membrane permeability and target binding in biological systems .
- Impact of Substituent Absence : The unsubstituted 3H-spiro[2-benzofuran-1,3'-piperidine] (CAS: 54775-03-0) serves as a reference for evaluating steric and electronic contributions of substituents like -CF₃ .
Biological Activity
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a complex organic compound characterized by a unique spirocyclic structure. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H14F3NO
- Molecular Weight : 257.25 g/mol
- CAS Number : 721958-57-2
Biological Activity
The biological activity of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] can be attributed to its structural features which allow interaction with various biological targets. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and modulating receptor activities.
- Kinase Inhibition : The compound's ability to inhibit tyrosine kinases (TKs) has been noted in studies involving non-small cell lung cancer (NSCLC). Research indicates that derivatives of this compound can restore sensitivity to EGFR-targeted therapies in resistant NSCLC models .
- Apoptosis Induction : Some studies suggest that compounds with similar scaffolds can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The following table summarizes the structural and functional characteristics of compounds related to 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] | 5-Bromo Structure | Contains a bromine substituent affecting reactivity. |
| tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate | tert-Butyl Structure | Enhances steric bulk influencing solubility. |
| N-(4-chlorophenyl)-2-methyl-2-[6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanamide | Chlorophenyl Structure | Incorporates a chlorophenyl moiety enhancing receptor interactions. |
Case Studies and Research Findings
- NSCLC Study : A study evaluated the efficacy of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] derivatives against NSCLC cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis compared to controls (IC50 values <10 μM) .
- Multi-targeting Profile : Research has shown that modifications to the compound can enhance its multi-targeting properties against various kinases involved in cancer progression. Compounds were tested against a panel of 20 TKs, revealing that most exhibited over 70% inhibition at concentrations of 20 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
